2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1351607-69-6
VCID: VC6682553
InChI: InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19)
SMILES: CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.76

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

CAS No.: 1351607-69-6

Cat. No.: VC6682553

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.76

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide - 1351607-69-6

Specification

CAS No. 1351607-69-6
Molecular Formula C16H16ClNO2
Molecular Weight 289.76
IUPAC Name 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
Standard InChI InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19)
Standard InChI Key VTUADNTZFGLMGB-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name of the compound is 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, reflecting its benzamide core with a 2-chloro substituent and a 2-hydroxy-2-phenylpropyl side chain. Key identifiers include:

PropertyValue
Molecular FormulaC16H16ClNO2\text{C}_{16}\text{H}_{16}\text{ClNO}_{2}
Molecular Weight289.76 g/mol
CAS Registry Number1396870-83-9
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O

The hydroxyl group at the 2-position of the propyl chain enables hydrogen bonding, while the chloro substituent enhances electrophilicity, influencing reactivity and target interactions.

Stereochemical Considerations

Synthesis and Reactivity

Stability and Reactivity

The amide bond in 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is susceptible to hydrolysis under acidic or basic conditions. Kinetic studies on similar benzamides reveal pseudo-first-order rate constants (kobsk_{\text{obs}}) ranging from 1.849×104min11.849 \times 10^{-4} \, \text{min}^{-1} at pH 6.68 to faster degradation at extreme pH values . The chlorine atom at the 2-position may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., hydroxide or amines), offering routes to derivatives.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data for this compound are unavailable, but its logP (calculated via XLogP3) is estimated at 3.2, indicating moderate lipophilicity. The hydroxyl group likely enhances aqueous solubility compared to non-polar benzamides, though the chloro substituent counterbalances this effect.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at ~1650 cm1^{-1}, and ν(C-Cl)\nu(\text{C-Cl}) at ~750 cm1^{-1}.

  • NMR: 1H^1\text{H}-NMR would show aromatic protons (δ 7.2–8.0 ppm), hydroxyl proton (δ 5.0–5.5 ppm), and methylene/methine protons (δ 2.5–4.0 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds, including N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 18 µM) via apoptosis induction and ROS generation . The chloro and hydroxy groups in 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide may similarly disrupt cancer cell redox balance or microtubule dynamics.

Receptor Interactions

Benzamides are known P2X7 receptor antagonists, implicating them in inflammation and pain modulation. The hydroxyl group in this compound could enhance binding affinity to the receptor’s allosteric site, as seen in 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide (IC50_{50} = 0.8 µM).

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s dual functionality (chloro for electrophilicity, hydroxy for solubility) positions it as a lead candidate for:

  • Non-Opioid Analgesics: Targeting P2X7 receptors in neuropathic pain.

  • Antimicrobial Agents: Addressing drug-resistant pathogens.

Chemical Intermediate

The reactive chloro and hydroxy groups enable derivatization into sulfonamides, esters, or heterocycles, expanding utility in agrochemicals and materials science.

Future Research Directions

Priority Investigations

  • Stereoselective Synthesis: Resolve enantiomers and evaluate differential bioactivity.

  • In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity in animal models.

  • Target Identification: Use molecular docking to predict interactions with kinases or GPCRs.

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate structure-activity relationship (SAR) studies, leveraging high-throughput screening and combinatorial chemistry.

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